5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide is a complex organic compound that features an adamantane core, a furan ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity . The furan ring can be introduced through cyclization reactions, and the phenyl group is often added via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan ring or the phenyl group, potentially altering the compound’s properties.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane core may yield adamantanone derivatives, while substitution reactions on the phenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can enhance binding affinity to biological targets, while the furan and phenyl groups contribute to the compound’s overall reactivity and specificity . The pathways involved may include inhibition of key enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl methyl ketone: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.
2-Adamantyl bromomethyl ketone: Utilized in the synthesis of more complex adamantane-based compounds.
3-Phenyl-adamantane-1-carboxylic acid: Studied for its potential medicinal applications and structural properties.
Uniqueness
5-(1-adamantyl)-2-methyl-N-{2-[(methylamino)carbonyl]phenyl}-3-furamide stands out due to its combination of an adamantane core with a furan ring and a phenyl group, providing a unique set of properties that can be tailored for specific applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
924834-93-5 |
---|---|
Molecular Formula |
C24H28N2O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-methyl-N-[2-(methylcarbamoyl)phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-14-19(23(28)26-20-6-4-3-5-18(20)22(27)25-2)10-21(29-14)24-11-15-7-16(12-24)9-17(8-15)13-24/h3-6,10,15-17H,7-9,11-13H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
PWARWXUEVHKWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.